![molecular formula C11H10FI B2383905 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane CAS No. 1934526-34-7](/img/structure/B2383905.png)
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C₁₁H₁₀FI. It is a member of the bicyclo[1.1.1]pentane family, characterized by a unique three-dimensional structure that imparts distinct chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound is structurally related to bicyclo[111]pentanes (BCPs), which have been studied for their interactions with various biological targets .
Mode of Action
The mode of action of 1-Fluoro-3-(4-iodophenyl)bicyclo[11It’s known that the compound contains a bicyclo[111]pentane fragment, which can interact with other molecules through resonance energy transfer . The specific interactions of this compound with its targets would depend on the nature of these targets.
Biochemical Pathways
The specific biochemical pathways affected by 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound’s bicyclo[111]pentane core has been incorporated into the structure of various drugs, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The physicochemical properties of fluoro-substituted bicyclo[111]pentanes have been studied, and these properties can influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound’s bicyclo[111]pentane core has been incorporated into the structure of various drugs, suggesting that it may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane. For instance, the incorporation of a fluorine atom into organic compounds can dramatically alter the acidity/basicity of the neighboring functional groups, which can influence the compound’s interactions with its targets .
Biochemical Analysis
Biochemical Properties
The BCP core of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane is known to interact with various biomolecules . It offers high passive permeability, high water solubility, and improved metabolic stability
Cellular Effects
Compounds with a BCP core are known to have increased solubility and potency, which can influence cell function .
Molecular Mechanism
The BCP core is known to have a large homolytic bond dissociation energy (BDE), which can influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
Compounds with a BCP core are known for their high stability .
Dosage Effects in Animal Models
Compounds with a BCP core are known to have increased potency, which can reduce the therapeutic dose required .
Metabolic Pathways
Compounds with a BCP core are known to have improved metabolic stability .
Transport and Distribution
Compounds with a BCP core are known for their high passive permeability .
Subcellular Localization
Compounds with a BCP core are known to add three-dimensional character and saturation to compounds .
Preparation Methods
The synthesis of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the fluoro group: This step often involves the use of fluorinating agents such as Selectfluor.
Iodination of the phenyl ring: This can be accomplished using iodine and a suitable oxidizing agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atom on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cross-coupling reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Material science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Medicinal chemistry: The compound is explored for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities
Comparison with Similar Compounds
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Fluoro-3-phenylbicyclo[1.1.1]pentane:
1-Iodo-3-phenylbicyclo[1.1.1]pentane: Lacks the fluoro substituent, which influences its chemical properties and reactivity.
1-Fluoro-3-(4-bromophenyl)bicyclo[1.1.1]pentane: The bromine atom provides different reactivity compared to iodine.
The uniqueness of this compound lies in the presence of both fluoro and iodo substituents, which impart distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FI/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQADSPVHWGIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)
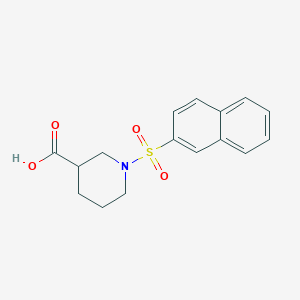
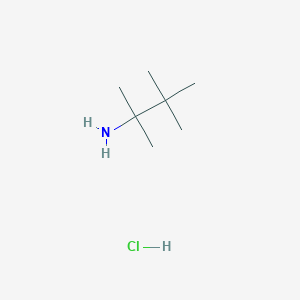
![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)
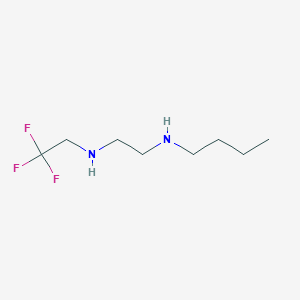
![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)
![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)
![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)
![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2383837.png)
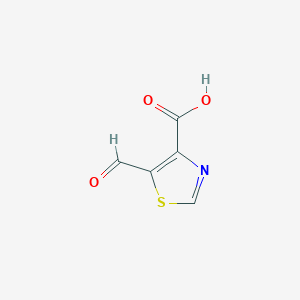
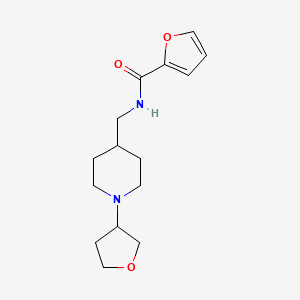
![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)
